H3B-6527 - 1702259-66-2

H3B-6527

Catalog Number: EVT-269267
CAS Number: 1702259-66-2
Molecular Formula: C29H34Cl2N8O4
Molecular Weight: 629.543
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
H3B-6527 is an inhibitor of FGF receptor 4 (FGFR4; IC50 = <1.2 nM). It is selective for FGFR4 over a panel of 395 kinases, including FGFR1, FGFR2, and FGFR3 (IC50s = 320, 1,290, and 1,060 nM, respectively), as well as TAOK2, JNK2, and CSF1R (IC50s = 690, >10,000, and >10,000 nM, respectively). H3B-6527 increases the expression of the cytochrome P450 (CYP) isoform CYP7A1 and decreases phosphorylation of ERK1/2 in Hep3B hepatocellular carcinoma (HCC) cells in a concentration-dependent manner, indicating inhibition of the FGF19-FGFR4 signaling pathway. It also decreases cell growth (GI50 = 25 nM) and increases caspase-3/7 activity in Hep3B HCC cells. H3B-6527 selectively inhibits cell growth in HCC cell lines that express high levels of FGF19 and have high FGF19 protein levels. It reduces tumor growth in a Hep3B HCC mouse xenograft model, when administered at doses of 100 and 300 mg/kg, and in patient-derived xenograft models with high FGF19 expression. H3B-6527, in combination with PD 0332991 (palbociclib;), induces tumor stasis in a JHH-7 mouse xenograft model.
H3B-6527 is a potent and orally active FGFR4 inhibitor with potential antineoplastic activity. Upon administration, H3B-6527 specifically binds to and blocks FGFR4. This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling and leads to an inhibition of cell proliferation in FGFR4-overexpressing tumor cells.

BLU9931

Compound Description: BLU9931 is a highly selective, irreversible inhibitor of FGFR4, being investigated for its potential in treating various cancers []. Similar to H3B-6527, BLU9931 targets the FGF19/FGFR4 signaling pathway.

Lenvatinib

Compound Description: Lenvatinib is an approved multi-kinase inhibitor that exhibits potent activity against various kinases, including VEGFRs []. It is currently approved for treating several cancer types.

Relevance: Research suggests that Lenvatinib synergizes with H3B-6527 in preclinical models of FGF19-driven hepatocellular carcinoma (HCC) []. The combination demonstrates enhanced efficacy compared to either drug alone, suggesting a potential therapeutic benefit in treating HCC. This synergistic effect is attributed to Lenvatinib's inhibition of VEGFR signaling, which complements H3B-6527's specific FGFR4 inhibition.

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), often employed in combination with endocrine therapy for treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer [].

Relevance: Preclinical studies show that co-administration of Palbociclib with H3B-6527 effectively induces tumor regression in a xenograft model of HCC []. This combination highlights a potential therapeutic strategy for HCC, exploiting the synergistic effects of targeting both FGFR4 and CDK4/6 pathways.

Properties

CAS Number

1702259-66-2

Product Name

H3B-6527

IUPAC Name

N-[2-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]-5-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide

Molecular Formula

C29H34Cl2N8O4

Molecular Weight

629.543

InChI

InChI=1S/C29H34Cl2N8O4/c1-6-25(40)35-20-14-18(39-12-10-38(7-2)11-13-39)8-9-19(20)34-23-16-24(33-17-32-23)37(3)29(41)36-28-26(30)21(42-4)15-22(43-5)27(28)31/h6,8-9,14-17H,1,7,10-13H2,2-5H3,(H,35,40)(H,36,41)(H,32,33,34)

InChI Key

MBWRLLRCTIYXDW-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

H3B-6527; H3B 6527; H3B6527.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.